molecular formula C7H11BrO3 B1316456 Ethyl 4-bromo-3-oxopentanoate CAS No. 36187-69-6

Ethyl 4-bromo-3-oxopentanoate

Cat. No. B1316456
CAS RN: 36187-69-6
M. Wt: 223.06 g/mol
InChI Key: GRRGNEZVXPTAEH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-oxopentanoate is a chemical compound with the CAS Number: 36187-69-6 . It has a molecular weight of 223.07 and is in liquid form .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-oxopentanoate is represented by the formula C7H11BrO3 . The average mass is 223.064 Da and the monoisotopic mass is 221.989151 Da .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-oxopentanoate is a liquid . Its molecular weight is 223.07 .

Scientific Research Applications

Reaction with Aldehydes

Ethyl 4-bromo-3-oxopentanoate has been used in reactions with aldehydes to form tetrahydropyran diones. In one study, zinc enolates formed from this compound reacted with different types of aldehydes under specific conditions to produce a variety of tetrahydropyran diones with potential applications in synthesizing complex organic structures (Shchepin, Sazhneva, & Litvinov, 2003).

Enantioselective Reductions

The compound has also been studied for its role in enantioselective reductions. Ethyl 4-bromo-3-oxobutanoate was reduced using fermenting cells of Geotrichum candidum, which resulted in the formation of ethyl (R)-4-bromo-3-hydroxybutanoate with high enantioselectivity, demonstrating the potential for biosynthesis of chiral intermediates (Sundby, Zotti, & Anthonsen, 2003).

Reformatsky Reaction

In the context of the Reformatsky reaction, ethyl 4-bromo-3-oxopentanoate has been used to generate products that involve complex rearrangements and ring openings. For instance, a study reported the synthesis of acyclic ethyl (2Z,4S,5R)-4-carbamoyl-5-{[tert-butyl(dimethyl)silyl]oxy}-2-propanoylhex-2-enoate through a Reformatsky reaction involving ethyl 4-bromo-3-oxopentanoate, showcasing the utility in generating molecules with multiple functional groups (Valiullina, Galeeva, & Miftakhov, 2021).

Electrocatalytic Applications

This compound has also been explored in electrocatalytic applications. For example, the direct electrochemical reduction of a bromo-propargyloxy ester, which can be derived from ethyl 4-bromo-3-oxopentanoate, was studied at vitreous carbon cathodes in dimethylformamide. This work demonstrates the potential of ethyl 4-bromo-3-oxopentanoate in electrochemical synthesis and the generation of valuable organic compounds (Esteves et al., 2003).

Safety And Hazards

Ethyl 4-bromo-3-oxopentanoate is associated with several hazard codes including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRGNEZVXPTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509680
Record name Ethyl 4-bromo-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-oxopentanoate

CAS RN

36187-69-6
Record name Ethyl 4-bromo-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromo-3-oxopentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

reacting methyl 3-oxovalerate (commercially available) with bromine to give methyl 4-bromo-3-oxovalerate, or reacting ethyl 3-oxovalerate (commercially available) with bromine to give ethyl 4-bromo-3-oxovalerate,
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Synthesis routes and methods II

Procedure details

277 g of bromine are added dropwise to a solution of 250 g of ethyl 3-oxovalerate and 0.5 g of p-toluenesulphonic acid in 55 ml of methyl chloride at room temperature, while stirring. The mixture is subsequently stirred at 30° C. for one hour, ice-water is added and the organic phase is separated off. The aqueous phase is extracted once more with methylene chloride and the combined organic phases are then dried over magnesium sulphate and evaporated. The product is further processed in the crude form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Ethyl 4-bromo-3-oxopentanoate in the synthesis of PPAR agonists?

A1: Ethyl 4-bromo-3-oxopentanoate serves as a key intermediate in the synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, a crucial heterocyclic intermediate for PPAR agonist ligands []. It is obtained through the bromination of ethyl 3-oxopentanoate. This brominated compound then undergoes cyclization with benzamide to form ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate, which is further reduced to yield the desired 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. This synthetic route is favored due to its shorter reaction steps, cost-effectiveness, and high overall yield of 67.3% [].

Q2: Can you describe a reaction where Ethyl 4-bromo-3-oxopentanoate is used besides PPAR agonist synthesis?

A2: Yes, Ethyl 4-bromo-3-oxopentanoate is also utilized in the Reformatsky reaction with (3R,4R)-4-Acetoxy-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)azetidin-2-one []. While the abstract doesn't provide details on the product or its applications, this reaction highlights the compound's versatility as a reagent in organic synthesis, particularly in reactions involving β-lactam ring opening [].

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